![molecular formula C15H10N2 B11946299 [1-(Naphthalen-2-yl)ethylidene]propanedinitrile CAS No. 10432-43-6](/img/structure/B11946299.png)
[1-(Naphthalen-2-yl)ethylidene]propanedinitrile
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Overview
Description
[1-(Naphthalen-2-yl)ethylidene]propanedinitrile: is an organic compound with the molecular formula C15H10N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a nitrile group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Naphthalen-2-yl)ethylidene]propanedinitrile typically involves the condensation of naphthalene derivatives with malononitrile. One common method is the Knoevenagel condensation reaction, where naphthalene-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: [1-(Naphthalen-2-yl)ethylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted nitriles, imines.
Scientific Research Applications
Organic Synthesis
[1-(Naphthalen-2-yl)ethylidene]propanedinitrile serves as a versatile building block in organic chemistry. It is utilized to create complex organic compounds due to its ability to undergo multiple chemical reactions, including nucleophilic substitutions and additions. This makes it valuable for synthesizing new materials and compounds with specific functionalities .
Research indicates that naphthalene derivatives, including this compound, exhibit potential biological activities. They are being investigated for their interactions with biological targets such as enzymes and receptors, which could lead to novel therapeutic agents. For instance, derivatives of this compound have been studied for their roles in imaging techniques related to neurodegenerative diseases, particularly Alzheimer's disease .
Medical Imaging
One of the notable applications of this compound is in the development of molecular probes for Positron Emission Tomography (PET). Specifically, its derivative 2-(1-(6-(dimethylamino)-2-naphthyl)ethylidene)malononitrile (FDDNP) has been used to visualize amyloid plaques and neurofibrillary tangles in living patients with Alzheimer's disease. This application highlights the compound's significance in medical diagnostics and research into neurodegenerative conditions .
Case Studies
Mechanism of Action
The mechanism of action of [1-(Naphthalen-2-yl)ethylidene]propanedinitrile involves its interaction with molecular targets through its nitrile and naphthalene moieties. The compound can participate in various chemical reactions, such as nucleophilic addition or substitution, which allows it to modify biological molecules or materials. The specific pathways and targets depend on the context of its application, whether in biological systems or material science .
Comparison with Similar Compounds
2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile (FDDNP): This compound is a naphthalene derivative with similar structural features and is used in the study of neurodegenerative diseases like Alzheimer’s.
(1-Naphthalen-2-yl-ethylidene)-hydrazine: Another naphthalene derivative with different functional groups, used in various chemical syntheses.
Uniqueness: Its ability to undergo diverse chemical reactions and form various products makes it a valuable compound in both research and industrial contexts .
Biological Activity
[1-(Naphthalen-2-yl)ethylidene]propanedinitrile, a compound with the CAS number 10432-43-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
CAS Number | 10432-43-6 |
Molecular Formula | C13H9N3 |
Molecular Weight | 225.23 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with malononitrile under basic conditions. A common method includes refluxing naphthalene with malononitrile in the presence of piperidine, which facilitates the formation of the ethylidene linkage.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that naphthalene derivatives possess broad-spectrum efficacy against various bacterial strains, attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human leukemia) cells. The mechanism is believed to involve the inhibition of cell proliferation through modulation of apoptotic pathways and interaction with specific cellular targets .
Neuroprotective Effects
In a related study focusing on neurodegenerative diseases, derivatives of this compound have been investigated for their potential neuroprotective effects. The binding characteristics of similar compounds to amyloid plaques suggest a role in mitigating Alzheimer's disease progression by reducing neuroinflammation and oxidative stress .
Case Study 1: Anticancer Efficacy
A comparative analysis was conducted on various naphthalene derivatives, including this compound. The study reported an IC50 value of less than 20 µM against A431 cells, demonstrating significant cytotoxicity comparable to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
Properties
CAS No. |
10432-43-6 |
---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(1-naphthalen-2-ylethylidene)propanedinitrile |
InChI |
InChI=1S/C15H10N2/c1-11(15(9-16)10-17)13-7-6-12-4-2-3-5-14(12)8-13/h2-8H,1H3 |
InChI Key |
TWBKHMOPAQPVFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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